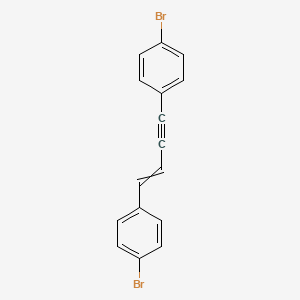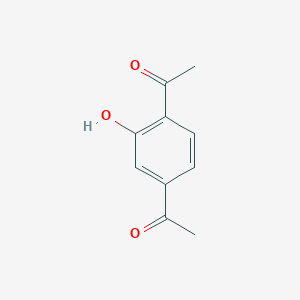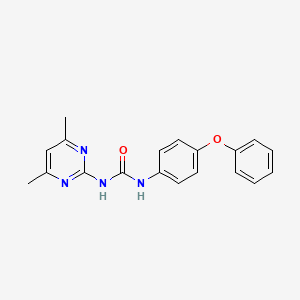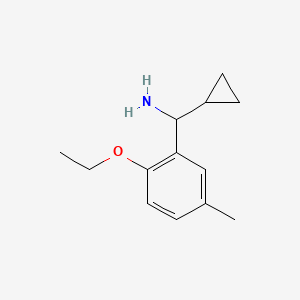
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) es un compuesto orgánico con la fórmula molecular C16H10Br2. Este compuesto se caracteriza por la presencia de dos grupos bromobenceno conectados a través de un enlace buten-ino. Es un derivado del butadiino y es conocido por sus propiedades estructurales únicas, que lo convierten en objeto de interés en diversos campos de la investigación científica.
Métodos De Preparación
La síntesis de 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) generalmente involucra el acoplamiento de 4-bromobenceno con intermediarios buten-ino. Un método común es la reacción de acoplamiento de Sonogashira, que implica la reacción de 4-bromobenceno con un alquino terminal en presencia de un catalizador de paladio y un co-catalizador de cobre. Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina y un solvente como el tetrahidrofurano (THF). La reacción se lleva a cabo bajo una atmósfera inerte, típicamente nitrógeno o argón, para evitar la oxidación .
Los métodos de producción industrial pueden involucrar reacciones de acoplamiento similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo emplean reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo en el compuesto pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen metóxido de sodio o terc-butóxido de potasio.
Reacciones de Oxidación: El enlace buten-ino puede ser oxidado para formar dicetonas u otros derivados oxigenados. Los reactivos como el permanganato de potasio o el tetróxido de osmio se utilizan a menudo para estas reacciones.
Reacciones de Reducción: El compuesto puede ser reducido para formar alcanos o alquenos utilizando reacciones de hidrogenación con catalizadores como paladio sobre carbono (Pd/C) u óxido de platino (PtO2).
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con permanganato de potasio puede producir dicetonas, mientras que la reducción con gas hidrógeno puede producir alcanos .
Aplicaciones Científicas De Investigación
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única lo hace valioso en el estudio de sistemas conjugados y propiedades electrónicas de compuestos orgánicos.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas y farmacéuticas. Sus átomos de bromo proporcionan sitios para una mayor funcionalización, lo que permite la creación de moléculas con actividades biológicas específicas.
Medicina: La investigación sobre su potencial como precursor para el desarrollo de fármacos está en curso. Sus derivados pueden exhibir propiedades útiles en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo por el cual 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) ejerce sus efectos depende de la aplicación específica. En las reacciones químicas, su reactividad se debe principalmente a la presencia de los átomos de bromo y el enlace buten-ino. Los átomos de bromo actúan como grupos salientes en reacciones de sustitución, mientras que el enlace buten-ino proporciona sitios para reacciones de oxidación y reducción.
En los sistemas biológicos, el mecanismo de acción del compuesto dependería de sus derivados específicos y sus interacciones con los objetivos moleculares. Estas interacciones podrían implicar la unión a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en los procesos y vías celulares .
Comparación Con Compuestos Similares
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) se puede comparar con otros compuestos similares, tales como:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Este compuesto carece de los átomos de bromo, lo que lo hace menos reactivo en reacciones de sustitución.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): La presencia de cloro en lugar de bromo altera la reactividad del compuesto y las condiciones requeridas para sus reacciones.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene): Los átomos de flúor proporcionan diferentes propiedades electrónicas, lo que afecta el comportamiento del compuesto en sistemas químicos y biológicos.
La singularidad de 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) radica en su combinación de átomos de bromo y el enlace buten-ino, que confieren reactividad y versatilidad específicas en diversas aplicaciones.
Propiedades
Número CAS |
500906-74-1 |
|---|---|
Fórmula molecular |
C16H10Br2 |
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
1-bromo-4-[4-(4-bromophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
Clave InChI |
LDSIYCTVSKGRTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)


![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)

